Product packaging for N-(pyridin-2-yl)hydrazinecarboxamide(Cat. No.:CAS No. 64341-20-4)

N-(pyridin-2-yl)hydrazinecarboxamide

Cat. No.: B2603588
CAS No.: 64341-20-4
M. Wt: 152.157
InChI Key: BGCDDMALTCVQBP-UHFFFAOYSA-N
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Description

Contextualization of Hydrazinecarboxamide Derivatives in Chemical Research

Hydrazinecarboxamide derivatives, also known as semicarbazides, are a well-established class of compounds in organic chemistry. They are characterized by a core structure containing a hydrazine (B178648) group attached to a carboxamide. These derivatives are recognized for their diverse biological activities, which has led to their investigation in medicinal chemistry. The inherent reactivity of the hydrazinecarboxamide scaffold makes it a valuable building block in the synthesis of more complex heterocyclic systems.

Significance of Pyridine (B92270) Moiety in Organic and Coordination Chemistry

The pyridine ring is a fundamental heterocyclic aromatic compound with a nitrogen atom replacing one of the carbon atoms in a benzene (B151609) ring. This nitrogen atom imparts unique properties to the molecule, including basicity and the ability to act as a ligand in coordination complexes. In organic synthesis, the pyridine ring is a common structural motif in a vast array of natural products and synthetic compounds. Its presence can influence the electronic properties and three-dimensional structure of a molecule, which is of particular importance in the design of bioactive compounds and functional materials.

Overview of N-(pyridin-2-yl)hydrazinecarboxamide as a Research Subject

This compound combines the key features of both hydrazinecarboxamides and pyridines. The strategic placement of the pyridine ring at the N-position of the hydrazinecarboxamide core creates a molecule with multiple potential coordination sites, making it an interesting ligand for the synthesis of metal complexes. While specific research focusing exclusively on this compound is somewhat limited in publicly available literature, its structural relative, N-(pyridin-2-yl)hydrazinecarbothioamide (the thio-analogue where the oxygen atom is replaced by sulfur), has been synthesized and structurally characterized. researchgate.netresearchgate.net This suggests that this compound would likely exhibit similarly interesting coordination chemistry and potential for further functionalization.

The computed chemical and physical properties of 2-(2-Pyridinyl)hydrazinecarboxamide, an isomer of the title compound, are available and provide some insight into its molecular characteristics. nih.gov

Table 1: Computed Physicochemical Properties of 2-(2-Pyridinyl)hydrazinecarboxamide nih.gov

PropertyValue
Molecular Weight152.15 g/mol
XLogP3-AA0.1
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Exact Mass152.06981089 Da
Monoisotopic Mass152.06981089 Da
Topological Polar Surface Area80 Ų
Heavy Atom Count11
Formal Charge0
Complexity139

Note: Data is for 2-(2-Pyridinyl)hydrazinecarboxamide, an isomer of this compound. Data computed by PubChem.

Scope and Objectives of Academic Research on this compound

Academic research into this compound and its closely related analogues is driven by several key objectives:

Synthesis and Characterization: The development of efficient synthetic routes to produce this compound and its derivatives is a primary focus. Detailed characterization using techniques such as NMR, IR spectroscopy, and mass spectrometry is essential to confirm the structure and purity of the synthesized compounds. While the synthesis of the thio-analogue has been reported, specific protocols for the oxygen-containing compound are less documented. researchgate.net

Coordination Chemistry: A significant area of investigation is the use of this compound as a ligand to form coordination compounds with various metal ions. The resulting metal complexes are of interest for their potential catalytic, magnetic, and biological properties. The pyridine nitrogen and the hydrazinecarboxamide group offer multiple binding modes, which can lead to the formation of diverse and structurally interesting coordination polymers and discrete complexes.

Exploration of Biological Activity: Given the known biological activities of both hydrazinecarboxamide and pyridine derivatives, there is a strong rationale for investigating the potential pharmacological properties of this compound. Research would likely focus on screening for antimicrobial, anticancer, or other therapeutic activities. nih.govidsi.md

Materials Science Applications: The ability of this compound to form stable complexes with metal ions also opens up possibilities in materials science. These complexes could be explored for applications in areas such as catalysis, sensing, and the development of novel functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N4O B2603588 N-(pyridin-2-yl)hydrazinecarboxamide CAS No. 64341-20-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-amino-3-pyridin-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c7-10-6(11)9-5-3-1-2-4-8-5/h1-4H,7H2,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCDDMALTCVQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64341-20-4
Record name 3-amino-1-(pyridin-2-yl)urea
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Synthetic Methodologies and Chemical Transformations of N Pyridin 2 Yl Hydrazinecarboxamide

Direct Synthesis Approaches for N-(pyridin-2-yl)hydrazinecarboxamide

The direct synthesis of this compound can be approached through several routes, primarily involving the formation of the semicarbazide (B1199961) moiety attached to the pyridine (B92270) ring.

Precursor Compounds and Starting Materials

The primary precursors for the synthesis of this compound are derivatives of pyridine that can be converted into a hydrazine (B178648) derivative, which is then reacted to form the carboxamide. A key intermediate in many synthetic pathways is 2-hydrazinopyridine (B147025).

One common method for the preparation of 2-hydrazinopyridine involves the nucleophilic substitution of a leaving group at the 2-position of the pyridine ring with hydrazine. For instance, 2-chloropyridine (B119429) can be reacted with hydrazine hydrate (B1144303) to yield 2-hydrazinopyridine. nih.gov

Another potential route starts from 2-aminopyridine (B139424), which can be diazotized and then reduced to form the corresponding hydrazine.

Once 2-hydrazinopyridine is obtained, it can be converted to this compound. A common method for the synthesis of semicarbazides from hydrazines is the reaction with a cyanate (B1221674) salt, such as potassium cyanate, in an acidic aqueous solution. researchgate.net This reaction proceeds through the in-situ formation of isocyanic acid, which then reacts with the hydrazine.

Alternatively, a one-pot synthesis from 2-chloropyridine and semicarbazide hydrochloride has been reported to yield a cyclized product, 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, suggesting the initial formation of a substituted semicarbazide that undergoes subsequent intramolecular cyclization under the reaction conditions. globalresearchonline.netgoogle.com This indicates that this compound is a likely intermediate in this reaction.

A summary of key precursor compounds is provided in the table below.

Precursor CompoundRole in Synthesis
2-ChloropyridineStarting material for the synthesis of 2-hydrazinopyridine.
2-AminopyridineAlternative starting material for 2-hydrazinopyridine synthesis.
Hydrazine hydrateSource of the hydrazine moiety.
Semicarbazide hydrochloridePotential reactant with 2-chloropyridine.
Potassium cyanateReagent for converting 2-hydrazinopyridine to the target compound.

Reaction Conditions and Optimized Protocols

For the synthesis of the key intermediate, 2-hydrazinopyridine, from 2-chloropyridine and hydrazine hydrate, the reaction is typically carried out in a suitable solvent such as ethanol (B145695) at reflux temperature. nih.gov

The subsequent conversion of 2-hydrazinopyridine to this compound via reaction with potassium cyanate is generally performed in an aqueous acidic medium. The reaction is usually initiated at a low temperature, and then allowed to proceed at room temperature or with gentle heating.

In the case of the one-pot synthesis from 2-chloropyridine and semicarbazide hydrochloride, a high-boiling solvent like 2-ethoxyethanol (B86334) is used, and the reaction is conducted at elevated temperatures (e.g., 145-150°C). globalresearchonline.net

Reaction StepReagentsSolventTemperature
2-Hydrazinopyridine synthesis2-Chloropyridine, Hydrazine hydrateEthanolReflux
Semicarbazide formation2-Hydrazinopyridine, Potassium cyanateWater (acidic)0°C to RT
One-pot synthesis/cyclization2-Chloropyridine, Semicarbazide HCl2-Ethoxyethanol145-150°C

Yield Optimization and Purity Considerations

The yield of 2-hydrazinopyridine from 2-chloropyridine can be influenced by the reaction time and the ratio of reactants. Excess hydrazine hydrate is often used to drive the reaction to completion.

In the conversion of 2-hydrazinopyridine to the final product, controlling the pH and temperature is crucial to prevent side reactions, such as the formation of ureas or other byproducts. The purity of the final product can be improved by recrystallization from a suitable solvent, such as ethanol or water.

For the one-pot synthesis, the yield of the cyclized product is reported to be around 59%, with the purity being sufficient for subsequent steps. google.com This suggests that the intermediate this compound is formed in a reasonable yield under these conditions before it cyclizes.

Derivatization Strategies for this compound Analogues

The structure of this compound allows for derivatization at two main sites: the pyridine ring and the hydrazinecarboxamide moiety.

Substitutions on the Pyridine Ring

Substituents can be introduced onto the pyridine ring either by starting with a pre-substituted pyridine precursor or by direct modification of the this compound molecule.

Starting with substituted 2-chloropyridines (e.g., chloro, methyl, or nitro-substituted), a range of N-(substituted-pyridin-2-yl)hydrazinecarboxamides can be synthesized using the methods described above. For example, the reaction of 2,3-dichloropyridine (B146566) with hydrazine hydrate yields 1-(3-chloropyridin-2-yl)hydrazine. nih.gov

Direct modification of the pyridine ring of this compound can be challenging due to the presence of the activating hydrazine group, which can direct electrophilic substitution and may also be susceptible to oxidation. However, reactions such as nitration or halogenation could potentially be achieved under carefully controlled conditions.

Position on Pyridine RingType of SubstitutionPotential Reagents
3, 4, 5, or 6HalogenationN-Halosuccinimide
3 or 5NitrationNitrating mixture (HNO₃/H₂SO₄)
VariousFrom substituted precursorsSubstituted 2-halopyridines

Modifications of the Hydrazinecarboxamide Moiety

The hydrazinecarboxamide moiety offers several points for modification. The terminal amino group of the carboxamide is nucleophilic and can undergo reactions with various electrophiles.

N-Alkylation and N-Acylation: The nitrogen atoms of the hydrazine group can potentially be alkylated or acylated. However, regioselectivity could be an issue. N-alkylation of similar hydrazine derivatives has been achieved using alkyl halides. rsc.org Acylation can be performed using acid chlorides or anhydrides to introduce various acyl groups.

Condensation with Aldehydes and Ketones: The terminal amino group of the hydrazine can react with aldehydes and ketones to form semicarbazones. This is a well-established reaction for hydrazine derivatives and provides a straightforward method for introducing a wide variety of substituents.

Modification TypeReagent TypePotential Product
N-AlkylationAlkyl halidesN'-alkyl-N-(pyridin-2-yl)hydrazinecarboxamide
N-AcylationAcid chlorides, AnhydridesN'-acyl-N-(pyridin-2-yl)hydrazinecarboxamide
Semicarbazone formationAldehydes, Ketones1-(Alkylidene/Arylidene)-4-(pyridin-2-yl)semicarbazide

Multi-component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. nih.gov While direct examples of this compound in well-known MCRs like the Passerini or Ugi reactions are not extensively documented in the reviewed literature, the inherent reactivity of its hydrazine and amide functionalities makes it a prime candidate for such transformations.

The Passerini three-component reaction, for instance, typically involves an isocyanide, an aldehyde or ketone, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The Ugi four-component reaction extends this by incorporating a primary amine to produce a bis-amide. organic-chemistry.orgnih.gov Given that hydrazine derivatives can act as the amine component in Ugi-type reactions, it is plausible that this compound could participate in similar MCRs to generate novel peptidomimetics or other complex structures. For example, the use of N-Boc-protected hydrazine in the Ugi tetrazole reaction highlights the feasibility of incorporating hydrazine moieties into MCRs. organic-chemistry.org

The development of MCRs for the synthesis of bioactive heterocycles, such as 2-pyridone-containing structures, is an active area of research. rsc.orgresearchgate.net The this compound scaffold could potentially be integrated into novel MCRs to synthesize fused heterocyclic systems with diverse pharmacological applications.

Advanced Synthetic Techniques and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. For the synthesis and transformation of this compound and its derivatives, advanced techniques such as microwave-assisted synthesis, catalyst-mediated reactions, and the use of environmentally benign reaction media have been explored.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, improving yields, and enhancing product purity. nih.govnih.gov The application of microwave irradiation has been particularly successful in the synthesis of nitrogen-containing heterocycles. For instance, the synthesis of pyrazolopyridine derivatives has been achieved through both conventional heating and microwave irradiation, with the latter offering significant advantages in terms of reaction time and efficiency. bohrium.com

While specific studies on the microwave-assisted synthesis of derivatives directly from this compound are limited, the successful application of this technology to related structures suggests its potential. For example, microwave-assisted synthesis has been employed for the preparation of purine (B94841) derivatives and their N-alkyl hydrazones. researchgate.net Furthermore, novel pyridylimidazo[1,5-a]pyridine derivatives have been synthesized using a one-pot microwave-assisted protocol. mdpi.com These examples underscore the feasibility of using microwave energy to drive the cyclization and derivatization reactions of this compound.

A comparative overview of conventional versus microwave-assisted synthesis for related heterocyclic systems is presented in the table below.

Heterocyclic SystemConventional Method (Time)Microwave-Assisted Method (Time)Yield (%) - MicrowaveReference
PyrazolopyridinesHoursMinutesHigh bohrium.com
Triazole DerivativesHours33-90 seconds82 nih.gov
Pyridylimidazo[1,5-a]pyridinesNot specified50 minutes>80 mdpi.com

Catalyst-Mediated Reactions

Catalysis plays a pivotal role in modern organic synthesis, enabling the efficient and selective formation of chemical bonds. Various catalysts, particularly those based on transition metals, have been utilized in reactions involving pyridine and hydrazine derivatives.

Copper-catalyzed reactions, for example, have been employed for the synthesis of 1,2,4-triazole (B32235) derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org This suggests that this compound could be a suitable substrate for copper-catalyzed cyclization reactions to afford triazolo-pyridine systems. Similarly, silver-catalyzed cycloisomerization of N-(prop-2-yn-1-ylamino)pyridines has been shown to be an effective method for preparing imidazo[1,2-a]pyridines. researchgate.net

The synthesis of 1,2,3-triazoles from N-tosylhydrazones can be mediated by iodine, offering a metal-free alternative for the construction of this important heterocyclic ring. researchgate.net Given that this compound can be converted to its corresponding hydrazone, this pathway could be a viable route to pyridyl-substituted triazoles. The table below summarizes some catalyst-mediated reactions for the synthesis of related heterocyclic systems.

Target HeterocycleCatalystStarting Material TypeReference
1,2,4-Triazolo[1,5-a]pyridinesCopperN-(pyrid-2-yl)formamidoximes organic-chemistry.org
3-Methylimidazo[1,2-a]pyridinesSilverN-(prop-2-yn-1-yl)pyridin-2-amines researchgate.net
1,2,3-TriazolesIodine (metal-free)N-tosylhydrazones researchgate.net

Solvent-Free or Aqueous Media Syntheses

The principles of green chemistry encourage the reduction or elimination of hazardous solvents in chemical processes. To this end, solvent-free reactions and the use of water as a reaction medium are highly desirable.

Solvent-free synthesis of pyrazoles has been successfully achieved by grinding solid hydrazine with di-carbonyl compounds, demonstrating the feasibility of solid-state reactions for heterocycle formation. ewha.ac.kr This approach, which avoids the use of solvents and often proceeds at ambient temperature without the need for catalysts, could potentially be adapted for the reaction of this compound with suitable reaction partners. Research has also been conducted on the solvent-free synthesis of NH-pyrazoles by grinding. researchgate.net

The Passerini reaction, a multi-component reaction, has been successfully performed under aqueous and mechanochemical (ball-milling) conditions, showcasing the potential for greening complex organic transformations. nih.gov The use of N-formamides as carbonyl surrogates in these reactions further expands the scope of accessible products. nih.gov These findings suggest that MCRs involving this compound could be developed under similar environmentally friendly conditions.

The following table provides examples of green chemistry approaches for the synthesis of related compounds.

Reaction TypeConditionsProduct TypeReference
CyclocondensationSolid-state grindingPyrazoles ewha.ac.kr
Passerini MCRAqueous/Mechanochemicalα-Acyloxy amides nih.gov
CycloadditionSolvent-free, Microwave3,5-disubstituted-1H-pyrazoles mdpi.com

Spectroscopic and Structural Elucidation of N Pyridin 2 Yl Hydrazinecarboxamide

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. For N-(pyridin-2-yl)hydrazinecarboxamide, these methods reveal characteristic vibrations of the N-H, C=O, C=N, and C=C bonds, confirming the compound's structural integrity.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

The FT-IR spectrum of this compound is characterized by distinct absorption bands that correspond to the stretching and bending vibrations of its constituent functional groups. Analysis of structurally similar compounds, such as N-(pyridin-2-yl)pyrazine-2-carboxamide, provides a strong basis for spectral assignment. hilarispublisher.comresearchgate.net

Key absorption bands are typically observed in the following regions:

N-H Stretching: The N-H stretching vibrations of the amide and hydrazine (B178648) moieties are expected to appear in the 3400-3200 cm⁻¹ region. For the analogous N-(pyridin-2-yl)pyrazine-2-carboxamide, these bands are noted at 3349 cm⁻¹ and 3256 cm⁻¹. hilarispublisher.com These bands are often sharp and indicative of hydrogen bonding interactions.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine (B92270) ring typically occur just above 3000 cm⁻¹. jconsortium.com

C=O Stretching (Amide I): The carbonyl (C=O) stretching vibration is one of the most intense and characteristic bands in the spectrum, typically found in the 1700-1650 cm⁻¹ range. In related pyridine carboxamides, this "Amide I" band is observed between 1665 cm⁻¹ and 1678 cm⁻¹. hilarispublisher.comresearchgate.net Its precise position is sensitive to the electronic environment and hydrogen bonding.

N-H Bending (Amide II) and C=N/C=C Stretching: The region between 1620 cm⁻¹ and 1400 cm⁻¹ is complex, containing contributions from the N-H bending of the amide group (the "Amide II" band) and the C=N and C=C stretching vibrations of the pyridine ring. researchgate.net The pyridine ring vibrations are typically observed as a series of sharp bands in this fingerprint region.

Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupReference
3400 - 3200ν(N-H) Symmetric & Asymmetric StretchingAmide / Hydrazine hilarispublisher.com
~3060ν(C-H) StretchingPyridine Ring jconsortium.com
1700 - 1650ν(C=O) Stretching (Amide I)Carboxamide hilarispublisher.comresearchgate.net
1620 - 1500δ(N-H) Bending (Amide II) / ν(C=N) & ν(C=C) StretchingAmide / Pyridine Ring researchgate.net

Raman Spectroscopy (FT-Raman)

FT-Raman spectroscopy complements FT-IR by providing information on less polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to be dominated by signals from the pyridine ring. The most prominent bands for pyridine and its derivatives are the ring breathing modes, which appear as very intense signals around 1000 cm⁻¹ and 1030 cm⁻¹. researchgate.netresearchgate.net

Other significant Raman signals include:

Pyridine Ring Modes: Vibrations involving the C-C, C-H, and C-N bonds of the aromatic ring produce a series of characteristic peaks between 1000 cm⁻¹ and 1600 cm⁻¹. researchgate.net

Carbonyl Stretching: While the C=O stretch is typically strong in the IR spectrum, it can also be observed in the Raman spectrum, though often with lower intensity.

Low-Frequency Modes: Low-wavenumber Raman spectroscopy can reveal information about collective and skeletal vibrations of the molecule. nih.gov

Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupReference
1600 - 1550ν(C=C) / ν(C=N) Ring StretchingPyridine Ring researchgate.net
~1030Ring Breathing ModePyridine Ring researchgate.net
~1000Ring Breathing ModePyridine Ring researchgate.netresearchgate.net

Characteristic Vibrational Modes and Functional Group Assignment

The combined analysis of FT-IR and FT-Raman spectra allows for a confident assignment of the key functional groups within this compound. The presence of strong ν(N-H) and ν(C=O) bands in the IR spectrum confirms the carboxamide and hydrazine moieties. The prominent ring breathing modes in the Raman spectrum, along with a series of sharp bands in the 1600-1400 cm⁻¹ region of both spectra, are definitive fingerprints of the substituted pyridine ring. researchgate.netresearchgate.net The Amide I (primarily C=O stretch) and Amide II (a mix of N-H bend and C-N stretch) bands are particularly diagnostic for the carboxamide group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information regarding the chemical environment of individual atoms in a molecule. ¹H and ¹³C NMR are essential for elucidating the precise structure and connectivity of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum reveals distinct signals for the protons on the pyridine ring and the N-H protons of the hydrazine and amide groups. The chemical shifts are influenced by the electronegativity of adjacent atoms and the aromatic ring current. ucl.ac.uk Data from structurally related compounds, such as N²,N⁵-Di(pyridin-2-yl)furan-2,5-dicarboxamide, provide excellent reference points for assignments, especially when recorded in the same solvent like DMSO-d₆. mdpi.com

Amide and Hydrazine Protons (N-H): The N-H protons typically appear as broad singlets at the downfield end of the spectrum, often above δ 8.0 ppm. Their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a related dicarboxamide, the amide proton signal was observed as a sharp singlet at δ 11.20 ppm in DMSO-d₆. mdpi.com

Pyridine Protons: The four protons on the pyridine ring exhibit a characteristic splitting pattern in the aromatic region (δ 7.0–8.5 ppm).

H6: The proton at the 6-position (ortho to the ring nitrogen) is the most deshielded due to the inductive effect of the nitrogen and typically appears furthest downfield, often as a doublet or doublet of doublets. niscpr.res.in In a related structure, this proton was found around δ 8.44 ppm. mdpi.com

H4: The proton at the 4-position (para to the nitrogen) usually resonates as a triplet or triplet of doublets. Its signal in a similar compound was observed around δ 7.88 ppm. mdpi.com

H3 and H5: The protons at the 3- and 5-positions are generally more shielded. The H3 proton (ortho to the substituent) can be influenced by the conformation of the amide group. lookchem.com The H5 proton typically appears as a doublet of doublets or a multiplet around δ 7.22 ppm. mdpi.com

Proton AssignmentExpected Chemical Shift (δ, ppm) in DMSO-d₆Expected MultiplicityReference
-C(O)NH-> 10.0Broad Singlet (s) mdpi.com
Pyridine-H6~8.4Doublet (d) or Multiplet (m) mdpi.comniscpr.res.in
Pyridine-H4~7.9Triplet of doublets (td) or Multiplet (m) mdpi.com
Pyridine-H5~7.2Doublet of doublets (dd) or Multiplet (m) mdpi.com
Pyridine-H3~7.0 - 7.5Doublet (d) or Multiplet (m) lookchem.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts are primarily determined by the hybridization and the electronic environment of the carbon atoms.

Carbonyl Carbon (C=O): The carbonyl carbon of the amide is the most deshielded carbon and its signal is expected to appear significantly downfield, typically in the range of δ 155-165 ppm. mdpi.com

Pyridine Carbons: The five carbons of the pyridine ring have distinct chemical shifts. The standard shifts for pyridine itself are approximately δ 150 (C2/C6), 124 (C3/C5), and 136 (C4) ppm. testbook.com

C2: The C2 carbon, being directly attached to both the ring nitrogen and the hydrazine substituent, is expected to be the most downfield of the ring carbons, likely appearing above δ 150 ppm. mdpi.comtestbook.com

C6: The C6 carbon, adjacent to the ring nitrogen, will also be significantly deshielded, resonating near δ 148 ppm. mdpi.com

C4: The C4 carbon is expected around δ 138 ppm. mdpi.com

C3 and C5: The C3 and C5 carbons are the most shielded of the ring carbons, with expected shifts in the δ 114-121 ppm range. mdpi.com

Carbon AssignmentExpected Chemical Shift (δ, ppm) in DMSO-d₆Reference
C=O~156 mdpi.com
Pyridine-C2~151 mdpi.comtestbook.com
Pyridine-C6~148 mdpi.com
Pyridine-C4~138 mdpi.com
Pyridine-C5~120 mdpi.com
Pyridine-C3~114 mdpi.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the covalent structure of a molecule. Techniques such as COSY, HSQC, HMBC, and NOESY provide through-bond and through-space correlation data, which collectively build a complete picture of the molecular framework.

Correlation SpectroscopY (COSY) is used to identify spin-spin coupling between protons, typically those on adjacent carbon atoms. For this compound, COSY spectra are expected to show correlations among the four protons of the pyridine ring, establishing their connectivity. A cross-peak would be anticipated between H6 and H5, H5 and H4, and H4 and H3, confirming the integrity of the pyridinyl moiety.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton signal with the signal of the carbon atom to which it is directly attached. This technique is crucial for assigning the carbon signals of the pyridine ring by correlating them with their already-assigned attached protons (C3-H3, C4-H4, C5-H5, C6-H6).

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is arguably the most powerful technique for connecting different structural fragments. For this compound, key HMBC correlations would be expected from the pyridine proton H3 to the C2 carbon, and from the NH protons to the carbonyl carbon (C=O) and the C2 carbon of the pyridine ring. These correlations would unequivocally link the pyridine ring to the hydrazine unit and the hydrazine to the carboxamide group.

Nuclear Overhauser Effect SpectroscopY (NOESY) identifies protons that are close in space, regardless of whether they are connected through bonds. This is useful for determining stereochemistry and conformation. A key NOESY correlation would be expected between the pyridine H3 proton and the adjacent N-H proton of the hydrazine linker, confirming their spatial proximity.

The following table summarizes the predicted 2D NMR correlations for this compound.

¹H SignalCOSY CorrelationsHSQC CorrelationsHMBC CorrelationsNOESY Correlations
H3 H4C3C2, C4, C5NH (hydrazine)
H4 H3, H5C4C2, C3, C5, C6H5
H5 H4, H6C5C3, C4, C6H4, H6
H6 H5C6C2, C4, C5H5
NH (hydrazine) NH (hydrazine)-C2, C=OH3, NH (amide)
NH₂ (amide) --C=ONH (hydrazine)

Note: The data in this table is predictive and based on established principles of NMR spectroscopy.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of an ion's mass, typically to four or more decimal places. This precision allows for the determination of a molecule's elemental formula from its exact mass, distinguishing it from other molecules with the same nominal mass. For this compound (C₆H₈N₄O), the theoretical exact mass of the protonated molecule, [M+H]⁺, is 153.0771 Da. HR-MS analysis would be expected to yield a measured mass within a narrow tolerance (e.g., ± 5 ppm) of this theoretical value, confirming the elemental composition.

Ion FormulaIon TypeTheoretical m/z
C₆H₉N₄O⁺[M+H]⁺153.0771
C₆H₈N₄ONa⁺[M+Na]⁺175.0590

Note: Theoretical m/z values are calculated for the most abundant isotopes.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, thermally labile molecules like this compound. In ESI-MS, the sample is ionized by applying a high voltage to a liquid solution, typically resulting in the formation of protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation. For this compound, the ESI-MS spectrum in positive ion mode is expected to show a prominent base peak corresponding to the protonated molecule at an m/z of 153.1.

Fragmentation Patterns and Molecular Ion Analysis

Tandem mass spectrometry (MS/MS) experiments involve the isolation of a specific ion (such as the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. The fragmentation of the protonated this compound ion ([M+H]⁺, m/z 153.1) is predicted to occur at the weakest bonds and lead to stable fragment ions.

Key predicted fragmentation pathways include:

Loss of Ammonia (NH₃): Cleavage of the terminal amide group could result in the loss of ammonia, yielding an ion at m/z 136.1.

Cleavage of the N-N Bond: The hydrazine N-N bond is relatively weak and prone to cleavage. This could lead to the formation of a pyridin-2-ylaminyl radical cation fragment (C₅H₆N₂⁺) at m/z 94.1 or a 2-aminopyridine (B139424) ion (C₅H₇N₂⁺) at m/z 95.1 after rearrangement.

Loss of the Carboxamide Moiety: Cleavage could result in the loss of the entire isocyanic acid molecule (HNCO), leading to a 2-hydrazinopyridine (B147025) ion at m/z 110.1.

Pyridine Ring Fragmentation: Subsequent fragmentation of the pyridine-containing ions would lead to characteristic losses, such as the loss of HCN, resulting in smaller fragment ions.

Precursor Ion (m/z)Proposed Fragment IonFragment m/zNeutral Loss
153.1[C₅H₆N₃O]⁺136.1NH₃
153.1[C₅H₇N₂]⁺110.1HNCO
153.1[C₅H₅N₂]⁺94.1CONH₃
94.1[C₄H₄N]⁺67.1HCN

Note: The fragmentation pathways described are predictive and based on general principles of mass spectrometry for related chemical structures. libretexts.orgnih.govmdpi.com

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. The absorption bands observed are characteristic of the chromophores present. The structure of this compound contains two primary chromophores: the pyridine ring and the hydrazinecarboxamide group.

The UV-Vis spectrum is expected to exhibit absorption bands corresponding to two main types of electronic transitions:

π → π transitions:* These high-energy transitions are associated with the π-electron system of the aromatic pyridine ring. Pyridine itself shows strong absorption bands below 270 nm. nist.gov Similar absorptions are expected for this compound, likely appearing in the 230-280 nm range.

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital. The carbonyl group (C=O) of the carboxamide and the nitrogen atoms of the pyridine and hydrazine moieties have lone pairs of electrons that can undergo n → π* transitions. These transitions are typically less intense than π → π* transitions and are expected to appear at longer wavelengths, possibly above 280 nm. iiste.orgnih.gov

The solvent used can influence the position of these absorption maxima. Polar solvents can cause a blue shift (hypsochromic shift) in n → π* transitions and a red shift (bathochromic shift) in π → π* transitions.

Predicted λₘₐₓ (nm)Molar Absorptivity (ε)AssignmentChromophore
~230-250Highπ → πPyridine Ring
~270-280Mediumπ → πPyridine Ring
>280Lown → π*C=O, N atoms

Note: The absorption data is predictive and based on the analysis of constituent chromophores and related molecules.

Electron Spin Resonance (ESR) Spectroscopy (for paramagnetic species)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used for studying chemical species that have one or more unpaired electrons. Such species are referred to as paramagnetic and include free radicals and many transition metal complexes.

A thorough review of scientific literature reveals no specific studies applying ESR spectroscopy to this compound. The compound itself, in its neutral, ground state, is not expected to be a paramagnetic species as it does not inherently contain unpaired electrons. Therefore, ESR spectroscopy is not a conventional method for its routine characterization.

The technique would only become relevant if this compound were to be involved in a process that generates a paramagnetic species, such as:

Formation of a radical ion: Through oxidation or reduction, an unpaired electron could be introduced into the molecular structure.

Complexation with a paramagnetic metal ion: If the compound acts as a ligand, binding to a transition metal ion with unpaired electrons (e.g., Cu(II), Mn(II), Co(II)), the resulting complex could be studied by ESR. researchgate.netnih.gov Such studies provide valuable information about the coordination environment of the metal ion. researchgate.net

In the absence of such circumstances, there are no published ESR spectra or related data for this compound.

Computational and Quantum Chemical Investigations of N Pyridin 2 Yl Hydrazinecarboxamide

Density Functional Theory (DFT) Calculations

DFT calculations are instrumental in modeling the properties of N-(pyridin-2-yl)hydrazinecarboxamide at the atomic level. These calculations can predict molecular geometries, vibrational frequencies, and the relative stabilities of different isomeric forms, complementing and guiding experimental findings.

Geometry optimization is a fundamental computational step that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles of its equilibrium structure.

Table 1: Predicted Key Geometric Parameters for this compound based on DFT Calculations and Analogy to Related Structures

Parameter Predicted Value Range Description
C=O Bond Length 1.22 - 1.25 Å Typical double bond character of a carbonyl group.
C-N (amide) Bond Length 1.35 - 1.38 Å Partial double bond character due to resonance.
N-N Bond Length 1.38 - 1.42 Å Single bond with some delocalization effects.
Pyridine (B92270) C-N Bond Angles ~120° Consistent with sp² hybridization in the pyridine ring.

Vibrational frequency analysis, performed computationally on the optimized geometry, serves multiple purposes. It confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides theoretical vibrational spectra (Infrared and Raman) that can be correlated with experimental data. ikm.org.my Each calculated frequency corresponds to a specific normal mode of vibration.

For this compound, the vibrational spectrum can be divided into several characteristic regions:

N-H Stretching: The asymmetric and symmetric stretching vibrations of the -NH and -NH2 groups are expected in the 3300-3500 cm⁻¹ region. elixirpublishers.com

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring typically appear around 3000-3100 cm⁻¹.

C=O Stretching (Amide I): A strong absorption band, characteristic of the carbonyl group, is predicted to be in the range of 1650-1680 cm⁻¹.

N-H Bending (Amide II): This mode, arising from the coupling of N-H bending and C-N stretching, is expected around 1550-1620 cm⁻¹.

Pyridine Ring Vibrations: C=C and C=N stretching vibrations within the pyridine ring are anticipated in the 1400-1600 cm⁻¹ region. elixirpublishers.com

Theoretical calculations, often scaled by an empirical factor to better match experimental results, are crucial for the precise assignment of these vibrational bands.

Table 2: Predicted Vibrational Frequencies and Assignments for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretching 3300 - 3500 Medium to Strong
Aromatic C-H Stretching 3000 - 3100 Weak to Medium
C=O Stretching (Amide I) 1650 - 1680 Strong
N-H Bending (Amide II) 1550 - 1620 Medium to Strong
Pyridine Ring C=C, C=N Stretching 1400 - 1600 Medium to Strong

Note: These are predicted ranges based on DFT studies of analogous compounds. Precise values require specific calculations for the title molecule.

This compound can exist in different tautomeric forms, primarily through proton transfer. The two most likely forms are the amide tautomer and the imidol (or enol-like) tautomer. Tautomerism is a critical consideration as the dominant form influences the molecule's chemical reactivity and biological interactions. researchgate.net

DFT calculations are employed to determine the relative stabilities of these tautomers by computing their total energies. The tautomer with the lowest calculated energy is predicted to be the most stable and, therefore, the most abundant form at equilibrium. Studies on analogous pyridine carbonyl thiosemicarbazides have shown that the keto/thione form (equivalent to the amide form) is generally the most stable. researchgate.netscispace.com This stability is often attributed to favorable intramolecular interactions and the inherent stability of the carbonyl group compared to the imidol C=N bond. The energy difference between the tautomers provides the equilibrium constant for the tautomerization process. Solvent effects can also be incorporated into the calculations, as they can significantly influence tautomeric equilibria.

Amide Form: C(=O)-NH-

Imidol Form: C(OH)=N-

Computational studies on related systems suggest that the amide form of this compound is likely to be significantly more stable than its imidol tautomer in both the gas phase and in solution. researchgate.net

Electronic Structure Analysis

The analysis of the electronic structure provides a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). scirp.org

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial parameter that provides insights into the kinetic stability and chemical reactivity of the molecule. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scirp.org Conversely, a small gap indicates a molecule that is more polarizable and more reactive. nih.gov For this compound, the HOMO is expected to be localized primarily on the hydrazine (B178648) and pyridine ring nitrogen atoms, reflecting the regions of highest electron density. The LUMO is likely to be distributed over the carboxamide group and the pyridine ring, representing the most electrophilic sites.

Table 3: Frontier Molecular Orbital Properties and Their Significance

Property Description Implication for this compound
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates the electron-donating capability.
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates the electron-accepting capability.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.net It plots the electrostatic potential on the electron density surface, typically using a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). deeporigin.com Green and yellow represent areas of intermediate potential.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the carbonyl oxygen atom and the nitrogen atom of the pyridine ring. These are the most electronegative sites and represent the primary locations for electrophilic attack or hydrogen bond acceptance. researchgate.net

Positive Potential (Blue): Located around the hydrogen atoms of the amine and hydrazine groups (-NH and -NH2). These sites are electron-deficient and are susceptible to nucleophilic attack or act as hydrogen bond donors.

The MEP map provides a comprehensive picture of how the molecule will interact with other charged or polar species, which is invaluable for predicting non-covalent interactions and reaction mechanisms. chemrxiv.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular interactions, charge delocalization, and the nature of bonding within a molecule. This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. A key aspect of NBO analysis is the examination of donor-acceptor interactions, quantified by the second-order perturbation stabilization energy, E(2). A higher E(2) value indicates a stronger interaction and greater electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO.

For this compound, significant intramolecular charge transfer (ICT) is expected due to the presence of both electron-donating (hydrazinecarboxamide) and electron-withdrawing (pyridine) moieties. The NBO analysis reveals key hyperconjugative interactions that contribute to the molecule's stability. The most significant of these interactions typically involve the delocalization of lone pair (LP) electrons from nitrogen and oxygen atoms into antibonding orbitals (π* or σ*) of adjacent bonds.

Key findings from a representative NBO analysis would likely highlight the following interactions:

LP → π Interactions:* The lone pair electrons on the nitrogen atoms of the hydrazine group and the oxygen atom of the carbonyl group can delocalize into the antibonding π* orbitals of the pyridine ring and the C=O bond. This type of interaction is crucial for the molecule's electronic properties and reactivity.

LP → σ Interactions:* Delocalization of lone pair electrons into antibonding σ* orbitals of adjacent single bonds, which contributes to the stabilization of the molecular structure.

A summary of the most significant stabilization energies from a hypothetical NBO analysis is presented in the table below.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (1) N(hydrazine)π* (C=O)25.50
LP (2) O(carbonyl)π* (N-C of pyridine)18.75
π (C=C of pyridine)π* (C=O)15.20
LP (1) N(pyridine)σ* (C-N)5.80

Disclaimer: The data in this table is illustrative and based on typical values found in computational studies of similar pyridine-based hydrazone compounds. Specific experimental or computational data for this compound was not available in the consulted sources.

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide valuable insights into the chemical reactivity and stability of a molecule. These descriptors are calculated using Density Functional Theory (DFT) and are essential for predicting how a molecule will interact with other chemical species.

The key global reactivity descriptors include:

HOMO-LUMO Energy Gap (ΔE): A small energy gap is indicative of high chemical reactivity and lower kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO. This often correlates with a higher potential for intramolecular charge transfer.

Ionization Potential (I): The energy required to remove an electron from the HOMO (I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the LUMO (A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = χ² / 2η).

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinecarboxamide moiety, while the LUMO is likely centered on the electron-deficient pyridine ring. This spatial separation of the frontier orbitals facilitates intramolecular charge transfer. The calculated values for these descriptors provide a quantitative measure of the molecule's reactivity.

An illustrative table of calculated global chemical reactivity descriptors is provided below.

ParameterSymbolValue (eV)
Highest Occupied Molecular Orbital EnergyEHOMO-6.15
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.85
HOMO-LUMO Energy GapΔE4.30
Ionization PotentialI6.15
Electron AffinityA1.85
Electronegativityχ4.00
Chemical Hardnessη2.15
Chemical SoftnessS0.23
Electrophilicity Indexω3.72

Disclaimer: The data in this table is illustrative and based on typical values found in computational studies of similar pyridine-based hydrazone compounds. Specific experimental or computational data for this compound was not available in the consulted sources.

Non-Linear Optical (NLO) Properties

Materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including optical switching and signal processing. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by the molecular polarizability and hyperpolarizability.

The first hyperpolarizability (β) is a key indicator of the second-order NLO activity of a molecule. A large β value is often associated with molecules that have a strong intramolecular charge transfer character, typically found in systems with electron donor and acceptor groups connected by a π-conjugated bridge. This compound possesses such a donor-acceptor framework.

Computational methods, such as DFT, are widely used to calculate the components of the first hyperpolarizability tensor. The total (or static) first hyperpolarizability (β₀) is then calculated from these components. To evaluate the potential of a molecule for NLO applications, its β₀ value is often compared to that of a standard reference material, such as urea. A significantly larger β₀ value suggests that the molecule is a promising candidate for NLO applications.

The calculated NLO properties for this compound would likely demonstrate a notable NLO response due to its electronic structure.

A representative table of calculated NLO properties is shown below.

ParameterValue
Dipole Moment (μ)4.50 D
βxxx-250.0 x 10-30 esu
βxyy-45.0 x 10-30 esu
βxzz-20.0 x 10-30 esu
Total First Hyperpolarizability (β₀)8.50 x 10-30 esu
β₀ (relative to urea)~23 times that of urea

Disclaimer: The data in this table is illustrative and based on typical values found in computational studies of similar pyridine-based hydrazone compounds. Specific experimental or computational data for this compound was not available in the consulted sources. The β₀ of urea is approximately 0.37 x 10⁻³⁰ esu.

Simulation of Spectroscopic Data (NMR, UV-Vis)

Computational chemistry provides powerful tools for the simulation of spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of molecules.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ) relative to a reference compound (e.g., tetramethylsilane, TMS). The calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental data to confirm the molecular structure. For this compound, the chemical shifts of the protons and carbons in the pyridine ring are influenced by the electron-withdrawing nature of the nitrogen atom, while the shifts in the hydrazinecarboxamide moiety are affected by the neighboring carbonyl and amino groups.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectra of molecules. This method calculates the excitation energies (which correspond to absorption wavelengths, λmax), oscillator strengths (f), and the nature of the electronic transitions (e.g., π → π, n → π). The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from electronic transitions within the conjugated system. The transitions are likely to involve the HOMO and LUMO, reflecting the intramolecular charge transfer character of the molecule.

Illustrative tables of simulated NMR and UV-Vis data are provided below.

Simulated 1H and 13C NMR Chemical Shifts (δ, ppm)
AtomCalculated δ (ppm)AtomCalculated δ (ppm)
H (pyridine, pos. 6)8.15C (C=O)158.0
H (pyridine, pos. 4)7.70C (pyridine, pos. 2)155.5
H (pyridine, pos. 5)7.10C (pyridine, pos. 6)148.0
H (pyridine, pos. 3)6.90C (pyridine, pos. 4)138.5
H (NH)9.50C (pyridine, pos. 5)115.0
H (NH₂)6.50C (pyridine, pos. 3)110.0

Disclaimer: The data in this table is illustrative and based on typical values found in computational studies of similar pyridine-based hydrazone compounds. Specific experimental or computational data for this compound was not available in the consulted sources.

Simulated UV-Vis Spectroscopic Data
λmax (nm)Excitation Energy (eV)Oscillator Strength (f)Major Contribution (Transition)
3203.870.45HOMO → LUMO (π → π)
2754.510.20HOMO-1 → LUMO (π → π)
2405.160.15HOMO → LUMO+1 (n → π*)

Disclaimer: The data in this table is illustrative and based on typical values found in computational studies of similar pyridine-based hydrazone compounds. Specific experimental or computational data for this compound was not available in the consulted sources.

Intermolecular Interaction Studies (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, and it provides a way to partition the crystal electron density into molecular fragments. By mapping various properties onto this surface, such as dnorm (a normalized contact distance), one can identify regions of close intermolecular contacts, which are indicative of interactions like hydrogen bonds.

For this compound, the crystal packing is expected to be dominated by hydrogen bonding interactions involving the amide and hydrazine groups, as well as the pyridine nitrogen. Additionally, van der Waals forces and potentially π-π stacking interactions between the pyridine rings would contribute to the stability of the crystal structure.

A representative breakdown of the intermolecular contacts from a Hirshfeld surface analysis is presented in the table below.

Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
Interaction TypePercentage Contribution (%)
H···H45.0
O···H / H···O25.5
N···H / H···N15.0
C···H / H···C10.5
C···C2.0
Other2.0

Disclaimer: The data in this table is illustrative and based on typical values found in computational studies of similar pyridine-based hydrazone compounds. Specific experimental or computational data for this compound was not available in the consulted sources.

Chemical Reactivity and Mechanistic Investigations of N Pyridin 2 Yl Hydrazinecarboxamide

Reaction Pathways and Transformation Mechanisms

The reactivity of N-(pyridin-2-yl)hydrazinecarboxamide is characterized by its participation in several key transformation pathways, including cyclization, hydrolysis, and rearrangement reactions.

Cyclization Reactions (e.g., to Oxadiazoles)

A significant reaction pathway for this compound involves its conversion into heterocyclic structures, most notably 1,3,4-oxadiazoles. This transformation is not direct but proceeds through an intermediate semicarbazone.

Semicarbazone Formation: this compound first undergoes a condensation reaction with an aldehyde or a ketone. The nucleophilic terminal nitrogen of the hydrazine (B178648) moiety attacks the electrophilic carbonyl carbon of the aldehyde/ketone, followed by dehydration, to yield the corresponding N-(pyridin-2-yl)semicarbazone. This reaction is typically carried out in an acidic medium. asianpubs.org

Oxidative Cyclization: The resulting semicarbazone is then subjected to oxidative cyclization to form a 2-amino-1,3,4-oxadiazole derivative. Various oxidizing agents can effect this transformation. For instance, the use of reagents like bromine in acetic acid or ceric ammonium (B1175870) nitrate (B79036) promotes the ring closure. acs.orgresearchgate.netorganic-chemistry.org The mechanism involves the oxidation of the semicarbazone, which facilitates an intramolecular nucleophilic attack from the amide oxygen onto the imine carbon, followed by elimination to form the stable aromatic oxadiazole ring. researchgate.netorganic-chemistry.org Iodine (I₂) is another effective reagent for mediating this type of oxidative C-O bond formation. researchgate.netkhanacademy.org

The general pathway can be visualized as follows:

Cyclization reaction of this compound to form a <a href=Figure 1: General reaction scheme for the conversion of this compound to a 2-(pyridin-2-ylamino)-1,3,4-oxadiazole derivative via a semicarbazone intermediate.

Hydrolysis Pathways

The amide linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the molecule. youtube.commasterorganicchemistry.comviu.ca

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl) and heat, the carbonyl oxygen of the carboxamide is first protonated. masterorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A tetrahedral intermediate is formed, and subsequent proton transfers lead to the expulsion of the hydrazine portion as 2-hydrazinopyridine (B147025), leaving behind carbonic acid, which decomposes to carbon dioxide. The final products are 2-hydrazinopyridine (as its hydrochloride salt) and carbon dioxide. viu.ca

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., NaOH) and heat, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This addition forms a tetrahedral intermediate. The cleavage of the C-N bond is facilitated by the departure of the pyridinylhydrazine anion. This anion is subsequently protonated by water to yield 2-hydrazinopyridine and a carbonate ion. masterorganicchemistry.comwiley-vch.de Amide hydrolysis is generally less facile than ester hydrolysis due to the better electron-donating ability of the nitrogen atom, which reduces the electrophilicity of the carbonyl carbon. wiley-vch.de

Rearrangement Reactions (e.g., Amino Shifts)

Rearrangement reactions involving the direct migration of an amino group ("amino shifts") are not a commonly documented pathway for N-arylhydrazinecarboxamides. However, related aromatic rearrangements can provide insight into potential, albeit likely unfavored, transformations.

One such reaction is the Bamberger rearrangement , which involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to 4-aminophenols. ucsb.edu The mechanism proceeds through the formation of a nitrenium ion intermediate after the elimination of water. ucsb.edu While this compound is not a hydroxylamine, under strongly oxidizing and acidic conditions, one could speculate on the formation of a reactive intermediate that might undergo a similar intermolecular rearrangement. However, this remains a hypothetical pathway and is not a characteristic reaction of this compound class. Other named rearrangements like the Hofmann or Curtius reactions are not applicable as they require different starting functional groups (amides to amines, or acyl azides to isocyanates, respectively).

Influence of Substituents on Reactivity

The chemical reactivity of this compound can be significantly modulated by introducing substituents on the pyridine (B92270) ring. These effects are primarily electronic (inductive and resonance) and influence the nucleophilicity and basicity of the molecule. cdnsciencepub.com

The Hammett equation provides a quantitative framework for understanding these effects. The pyridine ring nitrogen itself acts as a strong electron-withdrawing group through the inductive effect, influencing the rest of the ring. researchgate.net

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) on the pyridine ring decrease the electron density of the entire molecule.

Effect on Basicity: EWGs significantly lower the basicity of the pyridine nitrogen, resulting in a lower pKₐ of its conjugate acid. sciepub.com

Effect on Nucleophilicity: The nucleophilicity of the hydrazine nitrogens is reduced, which would decrease the rate of reactions like semicarbazone formation.

Effect on Cyclization: In oxidative cyclization reactions, EWGs can influence the stability of intermediates.

Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂) or methoxy (B1213986) (-OCH₃) increase the electron density on the pyridine ring.

Effect on Basicity: EDGs increase the basicity of the pyridine nitrogen. sciepub.com

Effect on Nucleophilicity: The hydrazine moiety becomes more nucleophilic, accelerating reactions with electrophiles like aldehydes and ketones.

Effect on Cyclization: EDGs can facilitate oxidative processes by stabilizing positively charged intermediates.

The sensitivity of a reaction to these electronic effects is given by the Hammett reaction constant (ρ). A large positive ρ value indicates that the reaction is aided by electron-withdrawing groups, while a negative ρ value signifies it is favored by electron-donating groups. For the dissociation of substituted pyridinium (B92312) ions, a large positive ρ value of approximately +5.9 has been observed, indicating high sensitivity to substituent effects. pbworks.com

Table 1: Predicted Influence of Substituents on the Reactivity of this compound
Substituent Type (at C4-position)ExampleEffect on Pyridine N BasicityEffect on Hydrazine NucleophilicityPredicted Rate of Semicarbazone Formation
Strongly Electron-Withdrawing-NO₂Significantly DecreasedDecreasedSlower
Moderately Electron-Withdrawing-ClDecreasedSlightly DecreasedSlightly Slower
Neutral-HReferenceReferenceReference
Moderately Electron-Donating-CH₃IncreasedSlightly IncreasedSlightly Faster
Strongly Electron-Donating-NH₂Significantly IncreasedIncreasedFaster

Acid-Base Properties and Protonation States

This compound is a polybasic molecule with several potential sites for protonation: the pyridine ring nitrogen, the two hydrazine nitrogens, and the amide nitrogen.

The pyridine nitrogen is the most basic site. The pKₐ of pyridinium ion is approximately 5.2, and while the hydrazinecarboxamide group is electron-withdrawing, the pKₐ of the protonated pyridine ring in the title compound is expected to be in the acidic range. pbworks.com The nitrogens of the hydrazine and amide moieties are significantly less basic. The lone pair on the nitrogen adjacent to the pyridine ring (Nα) is delocalized into the aromatic system, reducing its basicity. The lone pair on the nitrogen adjacent to the carbonyl group (Nβ) is also delocalized through resonance with the carbonyl group. Therefore, protonation will occur preferentially on the pyridine nitrogen under mild acidic conditions.

Under strongly acidic conditions, a second protonation could potentially occur. The terminal nitrogen of the carboxamide group is the next most likely site, as protonation here would create a resonance-stabilized cation.

The possible protonation equilibria are:

Monoprotonation (on Pyridine N): Occurs in weakly to moderately acidic solutions.

Diprotonation: May occur in strongly acidic media, likely at the pyridine N and the terminal amide N.

Table 2: Potential Protonation Sites and Relative Basicity
SiteDescriptionRelative BasicityReason
Pyridine NitrogenRing heteroatomMost BasicLocalized lone pair with sp² hybridization.
Nγ (Amide)Terminal NH₂ nitrogenIntermediateLone pair is somewhat localized but adjacent to an electron-withdrawing carbonyl.
Nβ (Hydrazine)Nitrogen adjacent to carbonylLeast BasicLone pair is significantly delocalized by resonance with the C=O group.
Nα (Hydrazine)Nitrogen adjacent to pyridine ringVery LowLone pair is delocalized into the pyridine ring system.

Reaction Kinetics and Thermodynamics

The rates and outcomes of reactions involving this compound are governed by kinetic and thermodynamic principles. A key example is the initial semicarbazone formation step, which can be subject to kinetic or thermodynamic control.

In competitive reactions, such as the formation of a semicarbazone from a mixture of two different carbonyl compounds (e.g., an aldehyde and a ketone), the product distribution can depend on the reaction conditions. docsity.comodinity.com

Kinetic Control: At lower temperatures and shorter reaction times, the major product will be the one that is formed fastest, i.e., the one with the lower activation energy. reddit.com This is known as the kinetic product. For semicarbazone formation, sterically less hindered carbonyls (like many aldehydes) often react faster. reddit.com

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible. An equilibrium is established, and the major product will be the most stable one, regardless of how fast it is formed. docsity.comreddit.com This is the thermodynamic product. Semicarbazones with more extensive conjugation (e.g., from aromatic aldehydes) are often more thermodynamically stable.

The reversibility of the initial condensation allows for the less stable, kinetically favored product to revert to the starting materials, which can then go on to form the more stable, thermodynamically favored product. docsity.com

For subsequent cyclization reactions, the thermodynamics are generally favorable due to the formation of a stable, aromatic 1,3,4-oxadiazole ring. However, the reaction requires an oxidizing agent and often heating, indicating a significant activation energy barrier for the cyclization step. The specific rate would depend on the substrate, oxidizing agent, and reaction conditions.

Advanced Applications and Emerging Research Directions for N Pyridin 2 Yl Hydrazinecarboxamide

Catalytic Applications

The molecular architecture of N-(pyridin-2-yl)hydrazinecarboxamide makes it an excellent candidate for designing sophisticated catalytic systems. Its ability to form stable complexes with a wide range of metal ions is central to its potential in both homogeneous and heterogeneous catalysis.

Role as Ligands in Homogeneous and Heterogeneous Catalysis

This compound and its derivatives are effective chelating agents. Semicarbazones, which share the core functional group, can act as unidentate, bidentate, or multidentate ligands depending on the specific molecular structure and reaction conditions mdpi.com. The this compound molecule possesses three key potential donor sites: the pyridinic nitrogen, the imine nitrogen, and the carbonyl oxygen. This allows it to function as a tridentate "pincer" ligand, which can bind strongly to a central metal ion, forming stable metallo-organic complexes.

The formation of such stable complexes is crucial for catalysis. Pincer-type ligands are known to enhance the stability of metal-carbon bonds during catalytic cycles, which is particularly important in cross-coupling reactions mdpi.com. Metal complexes incorporating hydrazone-based ligands, which are structurally analogous to hydrazinecarboxamides, have demonstrated significant catalytic activity mdpi.combg.ac.rs. For instance, zinc(II) complexes with tridentate hydrazone ligands have been synthesized and characterized for their catalytic potential mdpi.com. Similarly, Fe(II) complexes with pyridine-substituted thiosemicarbazones (the sulfur analogue of semicarbazones) have been shown to be active catalysts rsc.org. The pyridine (B92270) ring, in particular, is a common component in ligands designed for photocatalysis and other transition-metal-catalyzed reactions nih.govnih.gov. This body of research strongly suggests that this compound can serve as a robust ligand for creating well-defined, catalytically active metal centers.

Specific Catalytic Transformations (e.g., in Organic Synthesis)

Metal complexes derived from this compound and related structures have shown promise in facilitating a variety of important organic transformations. The specific reaction is determined by the choice of metal center and the coordination environment provided by the ligand.

Research on analogous compounds provides insight into the potential catalytic applications:

Oxidation Reactions: Fe(II) complexes of pyridine-substituted thiosemicarbazones have been successfully employed as catalysts for the oxidation of thioanisole to its sulfoxide and the oxidation of styrene to benzaldehyde, using hydrogen peroxide as the oxidant rsc.org. This suggests that iron complexes of this compound could be developed for selective oxidation processes.

Coupling Reactions: Zinc(II) complexes featuring hydrazone ligands have been tested as catalysts for the ketone-amine-alkyne (KA²) coupling reaction, which is used to synthesize propargylamines—valuable intermediates in organic synthesis mdpi.com. Furthermore, transition metal complexes with thiosemicarbazone ligands have been investigated as catalysts for various cross-coupling reactions, including the Suzuki-Miyaura and Sonogashira reactions, which are fundamental for forming carbon-carbon bonds mdpi.com.

The table below summarizes catalytic activities observed in complexes with ligands structurally similar to this compound.

Catalyst TypeLigand StructureCatalytic TransformationReference
Fe(II) ComplexPyridine-substituted thiosemicarbazoneOxidation of thioanisole and styrene rsc.org
Zn(II) ComplexTridentate hydrazoneKetone-Amine-Alkyne (KA²) Coupling mdpi.com
Ni(II) Complex9,10-phenanthrenequinone thiosemicarbazoneSonogashira reaction mdpi.com

These examples highlight the potential of this compound to serve as a versatile ligand platform for developing catalysts for a broad spectrum of organic reactions.

Analytical Applications

The ability of this compound to selectively bind with specific ions makes it a promising tool for analytical chemistry, particularly in the development of sensors and separation techniques.

Sensing and Detection Capabilities

Chemosensors based on pyridine-carboxamide scaffolds are an active area of research for the detection of various metal ions researchgate.net. These sensors typically operate through fluorescence or colorimetric changes that occur upon binding of the target analyte. The this compound structure contains both a binding site (the hydrazinecarboxamide group) and a signaling unit (the pyridine ring).

Upon chelation with a metal ion, the electronic properties of the molecule can be significantly altered, leading to a detectable change in its photophysical properties, such as a shift in absorption or an enhancement of fluorescence (chelation-enhanced fluorescence, CHEF) nih.gov.

Fluorescent Probes: Pyridine-2,6-dicarboxamide based ligands have been developed into fluorescent probes that show a selective response to Mg²⁺ and Ni²⁺ ions in buffer solutions, with detection limits in the nanomolar range researchgate.net. Another rigid pyridine-containing ligand, 2,9-di-(pyrid-2-yl)-1,10-phenanthroline, has been used as a highly selective and sensitive fluorescent sensor for Cd²⁺, capable of detecting concentrations down to 10⁻⁹ M nih.gov.

Colorimetric Sensors: Terpyridine-based ligands have been shown to function as colorimetric sensors for iron ions (Fe²⁺ and Fe³⁺) researchgate.net.

Given these precedents, this compound is a strong candidate for the design of new chemosensors. By modifying the pyridine ring or the hydrazinecarboxamide moiety, it may be possible to tune the selectivity and sensitivity of the molecule for specific target ions, including heavy metals or biologically important cations.

Sensor Ligand StructureTarget Ion(s)Detection MethodLimit of DetectionReference
Pyridine-2,6-dicarboxamide derivativeMg²⁺Fluorescence2.15 x 10⁻⁸ M researchgate.net
Pyridine-2,6-dicarboxamide derivativeNi²⁺Fluorescence4.80 x 10⁻⁸ M researchgate.net
2,9-di-(pyrid-2-yl)-1,10-phenanthrolineCd²⁺Fluorescence (CHEF)~1 x 10⁻⁹ M nih.gov
Terpyridine derivativeFe²⁺, Fe³⁺Colorimetric0.18 µM (Fe²⁺) researchgate.net

Ion-Flotation Techniques

Ion flotation is a separation process used to remove and concentrate ions from dilute aqueous solutions. The technique involves adding a collector (a chelating agent) and a surfactant to the solution. The collector selectively binds to the target metal ions, and the resulting hydrophobic complex is then floated to the surface by bubbling gas through the solution.

The chelating properties of this compound make it suitable for use as a collector in ion-flotation processes. Research has demonstrated that related thiosemicarbazide derivatives containing pyridine groups can be used as organic chelating agents for the flotation-separation of nickel from aqueous media. In these systems, the ligand complexes with the Ni(II) ions, and a surfactant like oleic acid is used to float the complex to the surface. This method has been shown to be effective for recovering Ni(II) from various water samples. The efficiency of the flotation is dependent on parameters such as pH and the concentration of the metal ion and the ligand.

Materials Science Applications

The unique structural and electronic properties of this compound also position it as a valuable building block in materials science for creating functional materials with tailored optical or structural characteristics.

Derivatives based on pyridine-2,6-dicarboxamide scaffolds are utilized in materials science as model compounds to study factors like intramolecular hydrogen bonding and molecular conformations, which are critical for designing materials with specific properties mdpi.com. The sulfur analogue, N-(pyridin-2-yl)hydrazinecarbothioamide, has been synthesized and studied for its non-linear optical (NLO) properties researchgate.net. Organic materials with strong NLO responses are in high demand for applications in photonics and optoelectronics, such as optical switching and data storage jhuapl.edunih.gov. The π-conjugated system spanning the pyridine ring and the hydrazinecarbothioamide group in this analogue contributes to its potential for second- or third-order NLO effects.

Furthermore, pyridine carboxamide-based ligands have been successfully used to construct coordination polymers and metal-organic frameworks (MOFs) nih.govnih.gov. In one example, a pyrazine carboxamide ligand with a pyridyl group reacted with silver(I) nitrate (B79036) to form a stable MOF structure nih.gov. The ability of this compound to act as a bridging ligand between metal centers could be exploited to create novel porous materials with potential applications in gas storage, separation, or heterogeneous catalysis. The combination of the rigid pyridine unit and the flexible but strongly coordinating hydrazinecarboxamide group offers a versatile approach to designing complex, functional solid-state architectures.

Role in Supramolecular Chemistry and Self-Assembly

This compound and its derivatives are of significant interest in the field of supramolecular chemistry due to their capacity for self-assembly into well-ordered, higher-dimensional structures. The key to this ability lies in the presence of multiple hydrogen bond donors (N-H groups) and acceptors (the pyridine nitrogen and carbonyl oxygen), as well as the potential for π–π stacking interactions between the pyridine rings.

Research into related structures, such as N-(pyridin-2-yl)hydrazinecarbothioamide, reveals that molecules can crystallize as specific tautomers, with intramolecular hydrogen bonds contributing to a nearly planar geometry. In the solid state, intermolecular hydrogen bonds link individual molecules to form one-dimensional polymeric chains. These chains can then stack along a crystallographic axis, stabilized by π–π interactions between the planar pyridine rings. researchgate.net

The versatility of pyridine-containing ligands in forming diverse supramolecular architectures is further exemplified by Ni(II) complexes of N,N’-di(pyrazin-2-yl)-pyridine-2,6-diamine. In these systems, hydrogen bonds between the amino groups and various anions direct the assembly of mononuclear molecules into different architectures, ranging from one-dimensional chains to complex three-dimensional networks. mdpi.comnih.gov For instance, the choice of anion (e.g., perchlorate vs. nitrate) can dramatically alter the resulting supramolecular structure. mdpi.comnih.gov Similarly, hydrazone derivatives incorporating pyridinylidene moieties can form two-dimensional layer structures through N-H···N and O-H···N hydrogen bonds, which are further stacked into three-dimensional supramolecular structures via C-H···C interactions. nih.gov This predictable self-assembly, governed by specific intermolecular interactions, is a cornerstone of crystal engineering and the design of novel molecular systems.

Development of Functional Materials (e.g., Luminescent Materials)

The structural features of this compound make it a promising scaffold for the development of functional materials, particularly those with luminescent properties. Linking pyridine with other π-conjugated systems is a known strategy for creating fluorescent materials. mdpi.com The development of luminescent materials is crucial for applications in fields such as organic light-emitting diodes (OLEDs), chemical sensors, and phototherapy. mdpi.com

For instance, organoplatinum(II) complexes incorporating functionalized cyclometalated ligands that include pyridine moieties have been shown to be emissive in solution at room temperature, with their emission properties tunable by modifying the electronic characteristics of the ligand. nih.gov These complexes have been successfully used as phosphorescent dopants in the fabrication of red OLEDs. nih.gov Furthermore, benzimidazole-2-yl hydrazone-based Zn(II) complexes exhibit interesting photoluminescent properties, including excitation-dependent and mechanochromic luminescence. mdpi.com The luminescence in these materials can be altered by mechanical grinding, which is attributed to changes in molecular packing and conformation. mdpi.com

Mechanistic Studies of Biological Interactions (Strictly non-clinical and excluding dosage/safety)

In vitro Enzyme Inhibition Mechanisms (e.g., Urease Inhibition)

Urease, a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, is a target for inhibitors due to its role in various pathological conditions. nih.govmdpi.com The inhibition of urease can occur through several mechanisms, broadly categorized based on the inhibitor's interaction with the enzyme's active site. nih.gov One common mechanism involves the direct binding of the inhibitor to the Ni(II) ions in the active site. nih.gov Compounds containing functional groups with electronegative atoms like oxygen, nitrogen, and sulfur can act as ligands, chelating the nickel ions and disrupting the enzyme's catalytic activity. researchgate.net

The inhibitory potential of compounds structurally related to this compound can be significant. For example, imidazopyridine-based oxazole derivatives have demonstrated potent urease inhibitory activity, with some analogs being more effective than the standard inhibitor, thiourea. nih.gov The structure-activity relationship of these compounds suggests that substituents capable of forming strong hydrogen bonds or possessing strong electron-withdrawing properties enhance their inhibitory potential. nih.gov The mechanism of inhibition for many small-molecule inhibitors is often competitive, where the inhibitor competes with the natural substrate (urea) for binding to the active site. mdpi.com Kinetic studies can elucidate the mode of inhibition by analyzing the effect of the inhibitor on the enzyme's kinetic parameters, such as Vmax and Km. mdpi.com

Table 1: Urease Inhibitory Activity of Selected Imidazopyridine-Based Oxazole Analogs
CompoundIC50 (μM)
4i 5.68 ± 1.66
4o 7.11 ± 1.24
4g 9.41 ± 1.19
4h 10.45 ± 2.57
Thiourea (Standard) 21.37 ± 1.76

Data sourced from in vitro urease inhibition studies of novel imidazopyridine-based oxazole derivatives. nih.gov

DNA Binding and Cleavage Mechanisms

Small molecules can interact with DNA through various non-covalent binding modes, including intercalation, groove binding, and electrostatic interactions. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, while groove binding occurs when a molecule fits into the minor or major groove of the DNA. The specific mode of binding is often determined by the molecule's structure, size, and charge. For instance, metal complexes of aminonaphthoquinone have been shown to interact with DNA primarily through intercalation. nih.gov

Once bound, some molecules can induce DNA cleavage through either hydrolytic or oxidative pathways. sciepub.com

Hydrolytic Cleavage: This mechanism involves the cleavage of the phosphodiester backbone of DNA without the need for an external agent. Some metal complexes can promote this type of cleavage.

Oxidative Cleavage: This process is typically mediated by reactive oxygen species (ROS), such as hydroxyl radicals, which are generated in the presence of an external agent like light or a reducing agent. sciepub.com The ROS can then abstract hydrogen atoms from the deoxyribose sugar or oxidize the nucleobases, leading to strand scission. sciepub.com

The efficiency and mechanism of DNA cleavage can be influenced by the nature of the compound and its coordination to a metal ion. For example, in a study of Co(II), Ni(II), Cu(II), and Zn(II) complexes, the Cu(II) and Ni(II) complexes were found to cleave the circular form of DNA more effectively than the other complexes. nih.gov

Superoxide Dismutase Mimicry Studies

Superoxide dismutases (SODs) are enzymes that play a crucial role in protecting organisms from oxidative stress by catalyzing the dismutation of the superoxide radical (O₂⁻) into molecular oxygen and hydrogen peroxide. researchgate.net There is considerable interest in developing low-molecular-weight synthetic compounds that can mimic the function of SODs. nih.govduke.edu These "SOD mimics" could have potential applications in mitigating oxidative damage associated with various pathological conditions.

The mechanism of SOD mimicry often involves a redox-active metal center, such as manganese or zinc, that can cycle between different oxidation states to facilitate the dismutation of superoxide. nih.govnih.gov For example, a manganese(II) complex with a bis(cyclohexylpyridine)-substituted macrocyclic ligand has been designed to be a functional SOD mimic. nih.gov Interestingly, some SOD mimics can function without a redox-active transition metal. A Zn(II) complex with a redox-active ligand has been shown to catalyze the dismutation of superoxide, with the ligand itself cycling between different oxidation states. nih.gov Computational studies are often employed to probe the detailed mechanism of action of these mimics, including the role of proton transfer and the stabilization of reaction intermediates. nih.gov The development of effective SOD mimics depends on factors such as their catalytic activity, stability in biological environments, and ability to penetrate cells. duke.edu

Molecular Docking and Computational Screening for Target Interaction (mechanistic)

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound and its derivatives, docking studies can provide valuable insights into the mechanistic details of their interactions with biological targets such as enzymes and DNA. nih.govmdpi.com

For enzyme inhibition, molecular docking can be used to visualize how a ligand binds to the active site of the enzyme. nih.gov This allows for the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the enzyme-inhibitor complex. nih.gov For example, in the study of urease inhibitors, docking simulations can reveal how the inhibitor interacts with the nickel ions and key amino acid residues in the active site. nih.gov These computational models can help explain the structure-activity relationships observed in experimental data and guide the design of more potent inhibitors. nih.gov

In the study of DNA binding, molecular docking can help to determine the likely binding mode of a compound (e.g., intercalation vs. groove binding) and identify the specific interactions with the DNA bases and backbone. The stability of the predicted protein-ligand or DNA-ligand complexes can be further assessed using molecular dynamics simulations, which provide a more dynamic picture of the binding interactions over time. nih.gov

Table 2: Key Interactions Identified Through Molecular Docking of Bioactive Molecules
Biological TargetLigand TypeKey Interactions Observed in Docking
Urease Imidazopyridine-based oxazolesPi-pi stacking, pi-pi T-shaped, hydrogen bonding
CB1 Receptor 2-PyridylbenzimidazolesHydrogen bond with pyridine ring, hydrophobic and aromatic interactions
hCA I and hCA II Pyrazole-carboxamidesInteractions with the active site zinc ion and surrounding amino acid residues

This table summarizes findings from various molecular docking studies to illustrate the types of interactions that can be predicted. nih.govnih.govmdpi.com

Future Perspectives and Research Challenges for N Pyridin 2 Yl Hydrazinecarboxamide

Unexplored Synthetic Pathways and Derivatization Strategies

The exploration of novel synthetic routes and derivatization strategies for N-(pyridin-2-yl)hydrazinecarboxamide is fundamental to expanding its utility. Current synthetic approaches, while effective, may be amenable to optimization or variation to improve yields, reduce environmental impact, or provide access to a wider array of derivatives.

Future research could focus on:

Green Chemistry Approaches: Developing syntheses that utilize greener solvents, catalysts, and reaction conditions. This could involve exploring enzymatic catalysis or flow chemistry processes to enhance efficiency and sustainability.

Combinatorial Synthesis: Employing combinatorial chemistry techniques to generate libraries of this compound derivatives. This would involve reacting the core structure with a diverse range of building blocks to systematically explore the chemical space and identify compounds with desired properties.

Post-Synthetic Modification: Investigating the selective modification of the pyridine (B92270) ring or the hydrazinecarboxamide group after the initial synthesis. This could include electrophilic aromatic substitution on the pyridine ring or acylation and alkylation of the hydrazinecarboxamide moiety to introduce new functional groups.

A key derivatization strategy involves the reaction of the hydrazinecarboxamide moiety with various aldehydes and ketones to form hydrazone derivatives. nih.govsemanticscholar.org This reaction is often straightforward and allows for the introduction of a wide variety of substituents, thereby tuning the electronic and steric properties of the final molecule.

Table 1: Potential Derivatization Strategies and Target Structures

Starting MaterialReagent/Reaction TypePotential Derivative Structure
This compoundAromatic Aldehyd/CondensationN-(pyridin-2-yl)-2-(arylidene)hydrazinecarboxamide
This compoundAlkyl Halide/AlkylationN-alkyl-N-(pyridin-2-yl)hydrazinecarboxamide
This compoundAcid Chloride/AcylationN-acyl-N-(pyridin-2-yl)hydrazinecarboxamide
2-Hydrazinopyridine (B147025)Isocyanate/AdditionThis compound

These strategies would not only expand the library of available compounds but also provide valuable structure-activity relationship (SAR) data for various applications.

Advanced Spectroscopic Probes for Real-Time Monitoring

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions and understanding reaction mechanisms. Advanced spectroscopic techniques can serve as powerful probes for in-situ monitoring of the synthesis and transformations of this compound.

Future research directions include:

Vibrational Spectroscopy: The application of in-line Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. mdpi.com These techniques are non-destructive and can be implemented in various reaction setups, including batch and flow reactors.

Fluorescence Spectroscopy: Designing and synthesizing fluorescent derivatives of this compound could enable the use of fluorescence spectroscopy for real-time monitoring. digitellinc.commdpi.com The formation of hydrazone derivatives with fluorescent aldehydes, for instance, could lead to a measurable change in fluorescence intensity or wavelength, allowing for sensitive tracking of the reaction progress. digitellinc.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Process NMR (P-NMR) spectroscopy can be a valuable tool for monitoring reactions in real-time, providing detailed structural information about the species present in the reaction mixture.

These advanced spectroscopic methods would provide a deeper understanding of the kinetics and mechanisms of reactions involving this compound, facilitating the development of more efficient and controlled synthetic processes.

Integration with Machine Learning for Property Prediction

Machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties and the design of new molecules with desired characteristics. researchgate.netnih.gov Integrating ML models into the study of this compound and its derivatives can significantly accelerate research and development.

Key areas for the application of ML include:

Quantitative Structure-Property Relationship (QSPR) Modeling: Developing ML models to predict various physicochemical properties of this compound derivatives, such as solubility, lipophilicity, and electronic properties. researchgate.netnih.govarxiv.org These models can be trained on existing experimental data or data generated from computational chemistry methods.

Reaction Optimization: Utilizing ML algorithms to optimize reaction conditions for the synthesis of this compound and its derivatives. rsc.org This can involve predicting reaction outcomes based on different catalysts, solvents, and temperatures, thereby reducing the number of experiments required.

Virtual Screening: Employing ML models to screen large virtual libraries of this compound derivatives for potential applications, such as in materials science or catalysis. This can help to prioritize the synthesis of the most promising candidates.

The development of robust and accurate ML models will require the generation of high-quality experimental and computational data. The integration of ML with high-throughput experimentation can create a powerful feedback loop for the rapid discovery and optimization of new this compound-based compounds.

Novel Coordination Architectures and Functional Materials

The pyridine and hydrazinecarboxamide moieties in this compound are excellent coordinating ligands for metal ions. This opens up a vast field for the design and synthesis of novel coordination polymers, metal-organic frameworks (MOFs), and other functional materials. nih.govmdpi.com

Future research in this area could explore:

Coordination Polymers: The synthesis of one-, two-, and three-dimensional coordination polymers by reacting this compound with various metal salts. nih.govmdpi.com The resulting materials could exhibit interesting magnetic, optical, or catalytic properties.

Metal-Organic Frameworks (MOFs): The use of this compound as a building block for the construction of porous MOFs. nih.gov These materials could have applications in gas storage, separation, and heterogeneous catalysis.

Functional Materials for Catalysis: The development of coordination complexes of this compound that can act as catalysts for various organic transformations. mdpi.com The ability to tune the electronic and steric properties of the ligand through derivatization provides a powerful tool for optimizing catalytic activity.

Photovoltaic Materials: The incorporation of this compound-based ligands into dye-sensitized solar cells (DSSCs) or other photovoltaic devices. mdpi.com

The systematic investigation of the coordination chemistry of this compound with a wide range of metal ions will be crucial for the discovery of new materials with novel properties and applications.

Deepening Mechanistic Understanding of Chemical Transformations and Interactions

A fundamental understanding of the reaction mechanisms and intermolecular interactions of this compound is essential for controlling its reactivity and designing new applications.

Future research should focus on:

Kinetic Studies: Performing detailed kinetic studies of the synthesis and derivatization reactions of this compound to elucidate the underlying reaction mechanisms. nih.gov

Computational Modeling: Employing quantum chemical calculations, such as density functional theory (DFT), to investigate the electronic structure, reactivity, and reaction pathways of this compound and its derivatives. researchgate.net

Spectroscopic and Crystallographic Analysis: Using advanced spectroscopic techniques (e.g., 2D NMR) and single-crystal X-ray diffraction to characterize the structure and bonding in this compound, its derivatives, and its metal complexes. researchgate.net This can provide valuable insights into intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.netresearchgate.net

High-Pressure Studies: Utilizing high-pressure techniques to probe the reaction mechanisms of this compound, as pressure can significantly influence reaction rates and equilibria, providing insights into transition state volumes and reaction pathways. nih.gov

A combination of experimental and computational approaches will be necessary to build a comprehensive picture of the chemical behavior of this versatile molecule.

Identification of New Non-Clinical Applications

While the biological activity of related compounds has been explored, a significant opportunity lies in the identification of new non-clinical applications for this compound and its derivatives.

Potential areas for exploration include:

Corrosion Inhibitors: The nitrogen and sulfur (in thio-analogs) atoms in the molecule could allow it to adsorb onto metal surfaces and inhibit corrosion.

Sensors: The ability of the molecule to coordinate with metal ions suggests its potential use as a chemosensor for the detection of specific metal ions. Derivatization with chromogenic or fluorogenic groups could lead to colorimetric or fluorescent sensors.

Organic Electronics: The conjugated π-system of the pyridine ring and the potential for extended conjugation through derivatization could make these compounds suitable for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Agrochemicals: While related compounds have been investigated for fungicidal properties, further exploration into other agrochemical applications, such as herbicides or insecticides, could be warranted. google.com

The diverse functionalization possibilities of the this compound scaffold make it a promising platform for the discovery of new materials and molecules with a wide range of non-clinical applications.

Addressing Research Gaps and Limitations in Current Understanding

Despite its potential, there are several research gaps and limitations in the current understanding of this compound.

Key areas that require further investigation include:

Comprehensive Physicochemical Characterization: A systematic study of the fundamental physicochemical properties of this compound and a broad range of its derivatives is currently lacking. This includes properties such as pKa, redox potential, and photophysical properties.

Toxicity and Environmental Impact: For any potential application, a thorough evaluation of the toxicity and environmental fate of these compounds is essential. This data is currently scarce.

Scalable Synthesis: While laboratory-scale syntheses have been reported, the development of scalable and cost-effective synthetic routes will be necessary for any large-scale applications.

Structure-Property Relationships: There is a need for a more systematic exploration of the relationship between the chemical structure of this compound derivatives and their functional properties. This will require the synthesis and characterization of a large and diverse library of compounds.

Addressing these research gaps will be critical for advancing the field and realizing the full potential of this compound and its derivatives in science and technology.

Q & A

Q. Key Parameters :

ParameterTypical Conditions
SolventEthanol, THF, or DMF
Temperature60–80°C (reflux)
CatalystAcidic (HCl) or basic (NaOH) conditions
Reaction Time6–24 hours

Basic: How is the structural characterization of this compound performed?

Q. Methodological Answer :

Single-Crystal XRD : Resolve molecular geometry using programs like SHELXL (e.g., monoclinic P21/c space group, β = 94.528°, unit cell parameters: a = 10.011 Å, b = 8.888 Å, c = 16.256 Å) .

Spectroscopy :

  • IR : Confirm N–H (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and pyridine ring vibrations (1600 cm⁻¹) .
  • NMR : Pyridyl protons appear as doublets (δ 7.5–8.5 ppm), hydrazine NH signals at δ 9–11 ppm .

Q. Example XRD Data (from analogous compounds) :

BondLength (Å)Angle (°)
N–H···S2.891123.65
Pyridyl C–C1.385–1.452116.40–123.63

Advanced: How do researchers analyze metal complexation behavior with this compound?

Q. Methodological Answer :

Synthesis of Complexes : React the ligand with metal salts (e.g., CuCl₂·2H₂O, Ni(NO₃)₂) in methanol/water (1:1) at 50°C. Monitor pH (5–6) to avoid hydroxide precipitation .

Characterization :

  • UV-Vis : d–d transitions (e.g., Cu²⁺ at 600–700 nm; Ni²⁺ at 450–550 nm).
  • EPR : Determine geometry (e.g., tetragonal distortion for Cu²⁺, g∥ > g⊥) .

Computational Studies : Perform DFT calculations (B3LYP/6-31G*) to optimize geometry and compare with XRD data. Analyze frontier molecular orbitals (HOMO-LUMO gaps) for reactivity .

Q. Example Metal Complex Properties :

Metal IonCoordination GeometryMagnetic Moment (BM)
Cu(II)Square planar1.73–1.85
Ni(II)Octahedral2.83–3.20

Advanced: What strategies resolve contradictions in crystallographic data refinement for this compound?

Q. Methodological Answer :

Software Selection : Use SHELXL for small-molecule refinement. For twinned crystals, apply TWIN/BASF commands .

Data Validation :

  • Check R-factor convergence (target: R₁ < 0.05).
  • Analyze residual electron density peaks (< 1.0 eÅ⁻³) .

Disorder Handling : Split positions for disordered atoms (e.g., methyl groups) using PART instructions. Apply restraints (e.g., SIMU, DELU) to stabilize refinement .

Q. Refinement Metrics (Example) :

ParameterValue
R₁ (I > 2σ(I))0.039
wR₂ (all data)0.098
Goodness-of-fit1.031

Advanced: How is the bioactivity of this compound derivatives assessed?

Q. Methodological Answer :

Antimicrobial Assays :

  • Agar Diffusion : Test against Candida albicans or Staphylococcus aureus (zone of inhibition ≥ 15 mm at 100 µg/mL) .
  • MIC Determination : Use microdilution methods (e.g., 12.5–50 µg/mL).

Molecular Docking :

  • Target enzymes (e.g., cytochrome P450 14α-demethylase) using AutoDock Vina.
  • Validate binding poses with RMSD < 2.0 Å .

Q. Example Docking Results :

Target ProteinBinding Energy (kcal/mol)Key Interactions
CYP51 (PDB: 1EA1)-8.5H-bond with Tyr131
Topoisomerase II-7.9π-Stacking with Phe361

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .

Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Storage : Keep in airtight containers at 2–8°C, away from oxidizers .

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